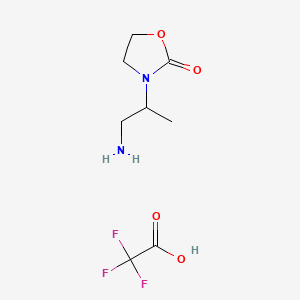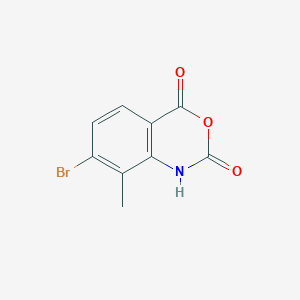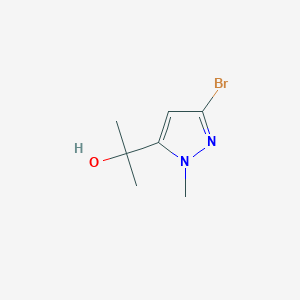
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a brominated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a propan-2-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Bromination: Bromination of the pyrazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
Introduction of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the propan-2-ol moiety to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Hydrogenated derivatives with reduced bromine content.
Substitution Products: Amine derivatives, alcohol derivatives, and other substituted pyrazoles.
科学的研究の応用
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as flame retardants and polymers.
作用機序
The mechanism by which 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
類似化合物との比較
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of the propan-2-ol moiety.
2-(3-Bromo-1-ethyl-1H-pyrazol-5-yl)propan-2-ol: A structural analog with an ethyl group instead of a methyl group at the 1-position.
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethanol: A compound with an ethanol group instead of a propan-2-ol group.
Uniqueness: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs
特性
分子式 |
C7H11BrN2O |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |
InChIキー |
WEMUFBBGZSISBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NN1C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
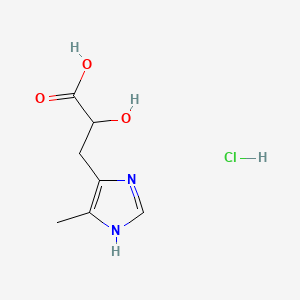
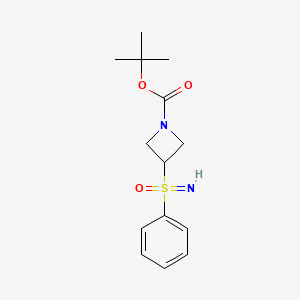
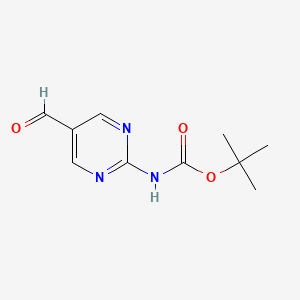
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
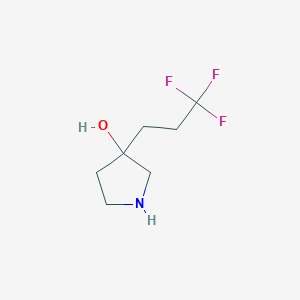
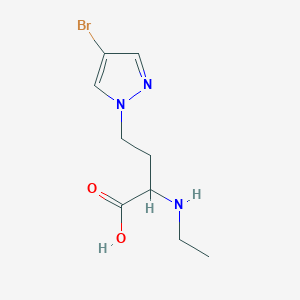
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)


